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Introduction
Fedovapagon (also known as VA106483) is a potent and selective, orally active, non-peptidic

agonist of the vasopressin V2 receptor (V2R).[1][2] The vasopressin system, comprising the

peptide hormone arginine vasopressin (AVP) and its receptors (V1a, V1b, and V2), is a critical

regulator of water homeostasis, blood pressure, and various central nervous system functions.

[3] The V2 receptor, a Gs protein-coupled receptor, is primarily located on the basolateral

membrane of the principal cells in the kidney's collecting ducts.[4] Its activation initiates a

signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical

membrane, thereby increasing water reabsorption.[5]

Due to its selectivity for the V2 receptor, fedovapagon serves as a valuable research tool for

investigating the specific roles of V2R-mediated signaling pathways in various physiological

and pathological processes. Its primary research application has been in the study of nocturia,

a condition characterized by the need to wake at night to urinate. Fedovapagon's ability to

reduce urine output by promoting water reabsorption makes it a key compound for modeling

and studying conditions related to fluid balance.

These application notes provide a summary of fedovapagon's pharmacological properties and

detailed protocols for its use in in vitro and in vivo research settings to explore vasopressin

signaling.
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Pharmacological Data
Fedovapagon's primary pharmacological characteristic is its selective agonism at the

vasopressin V2 receptor. While it is widely cited as a "selective" agonist, specific binding affinity

(Ki) data for the V1a and V1b receptors are not readily available in the public domain. The

available functional data demonstrates its potent activity at the V2 receptor.

Parameter Value Receptor Species Assay Type

EC50 24 nM
Vasopressin V2

Receptor
Not Specified Functional Assay

Table 1: Pharmacological data for fedovapagon.

Signaling Pathway
Activation of the vasopressin V2 receptor by an agonist like fedovapagon initiates a well-

characterized Gs protein-coupled signaling cascade. This pathway is central to the

physiological effects of vasopressin in the kidney.
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Caption: Vasopressin V2 Receptor Signaling Pathway.
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The following are detailed protocols for common experiments utilizing fedovapagon to study

vasopressin V2 receptor signaling.

In Vitro: V2 Receptor Activation using a cAMP Assay
This protocol describes how to measure the functional agonism of fedovapagon at the V2

receptor by quantifying the downstream production of cyclic AMP (cAMP) in a cell-based assay.
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Preparation

Treatment

Detection

Data Analysis

1. Culture cells expressing
V2 Receptor (e.g., HEK293)

2. Seed cells into a
96-well plate

3. Incubate for 24 hours

4. Serum-starve cells

5. Add PDE inhibitor
(e.g., IBMX)

6. Add varying concentrations
of Fedovapagon

7. Incubate for 30 minutes

8. Lyse cells

9. Measure cAMP levels
(e.g., HTRF, ELISA)

10. Plot dose-response curve

11. Calculate EC50 value

Click to download full resolution via product page

Caption: Workflow for a cAMP functional assay.
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Materials:

HEK293 cells stably expressing the human vasopressin V2 receptor

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

Phosphate-buffered saline (PBS)

Assay buffer (e.g., HBSS with 20 mM HEPES)

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

Fedovapagon stock solution (e.g., 10 mM in DMSO)

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

96-well cell culture plates

Procedure:

Cell Culture and Plating:

Culture HEK293-V2R cells in standard conditions.

Trypsinize and resuspend cells in culture medium.

Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well.

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Assay Preparation:

Prepare a stock solution of fedovapagon in DMSO and create a serial dilution in assay

buffer to achieve the desired final concentrations.

Prepare a solution of a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer.

Cell Treatment:
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Gently aspirate the culture medium from the wells.

Wash the cells once with PBS.

Add the PDE inhibitor solution to each well and incubate for 15-30 minutes at 37°C.

Add the serially diluted fedovapagon solutions to the respective wells. Include a vehicle

control (DMSO in assay buffer).

Incubate for 30 minutes at 37°C.

cAMP Measurement:

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Measure the intracellular cAMP concentration using the chosen detection method (e.g.,

HTRF, ELISA).

Data Analysis:

Plot the cAMP concentration against the logarithm of the fedovapagon concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo: Assessment of Antidiuretic Effect in Rats
This protocol outlines a method to evaluate the in vivo efficacy of fedovapagon by measuring

its effect on urine output in a rat model. An oral administration of 1 mg/kg of fedovapagon has

been shown to inhibit urine output by 81% in rats.

Materials:

Male Wistar rats (200-250 g)

Metabolic cages

Fedovapagon

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
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Oral gavage needles

Water load (e.g., saline, 25 ml/kg)

Procedure:

Acclimatization:

House the rats in individual metabolic cages for at least 3 days prior to the experiment to

allow for acclimatization.

Provide free access to food and water.

Experimental Protocol:

Fast the rats overnight but allow free access to water.

On the day of the experiment, administer a water load (e.g., 25 ml/kg of saline) via oral

gavage to ensure a consistent state of hydration and promote diuresis.

Immediately after the water load, administer fedovapagon (e.g., 1 mg/kg) or vehicle to the

respective groups of rats via oral gavage.

Urine Collection and Measurement:

Collect urine from the metabolic cages at predetermined time intervals (e.g., every hour for

6-8 hours).

Measure the volume of urine collected at each time point.

Optionally, urine osmolality can be measured using an osmometer to assess the

concentrating ability of the kidneys.

Data Analysis:

Calculate the cumulative urine output for each rat at each time point.
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Compare the urine output between the fedovapagon-treated group and the vehicle-

treated group using appropriate statistical tests (e.g., t-test or ANOVA).

The percentage inhibition of urine output can be calculated relative to the vehicle control

group.

Selectivity Profile
The selectivity of a V2R agonist is crucial for its utility as a research tool, as off-target effects at

V1a and V1b receptors can confound experimental results. V1a receptor activation is

associated with vasoconstriction and platelet aggregation, while V1b receptor activation is

involved in the release of adrenocorticotropic hormone (ACTH) from the pituitary.

Fedovapagon is characterized as a selective V2R agonist, implying minimal activity at V1a

and V1b receptors at concentrations where it potently activates V2R.

Vasopressin Receptor Subtypes
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V1a Receptor

Low/Negligible Activity
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Caption: Fedovapagon's Receptor Selectivity Profile.

To experimentally confirm the selectivity of fedovapagon, researchers can perform binding or

functional assays using cell lines expressing the V1a and V1b receptors and compare the

results to those obtained with V2R-expressing cells.

Conclusion
Fedovapagon is a valuable pharmacological tool for the specific investigation of vasopressin

V2 receptor signaling. Its non-peptidic nature and oral activity make it suitable for a range of in
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vitro and in vivo studies. The provided protocols offer a starting point for researchers to utilize

fedovapagon to explore the intricate roles of the V2 receptor in health and disease. Further

characterization of its binding affinities at all vasopressin receptor subtypes will continue to

refine its application as a selective research compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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